1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one is a complex organic compound featuring a thiadiazole ring, a piperazine ring, and a sulfonyl group
Mechanism of Action
Target of Action
For instance, some 1,2,5-thiadiazole-containing drugs like Timolol and Tizanidine are used as antihypertensive drugs and in the treatment of multiple sclerosis respectively .
Mode of Action
For instance, some 1,2,5-thiadiazole derivatives act as pan-Kras inhibitors , indoleamine 2,3-dioxygenase inhibitors , and histamine H2-receptor antagonists .
Biochemical Pathways
For instance, some 1,2,5-thiadiazole derivatives are involved in the inhibition of Kras, a protein involved in cell signaling pathways .
Pharmacokinetics
Compounds containing 1,2,5-thiadiazole are known to possess drug-like properties .
Result of Action
For instance, some 1,2,5-thiadiazole derivatives have shown inhibitory effects on certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the thiadiazole derivative with piperazine in the presence of a suitable base.
Sulfonylation: The sulfonyl group is added by reacting the piperazine-thiadiazole intermediate with a sulfonyl chloride derivative.
Final Coupling: The final step involves coupling the sulfonylated intermediate with 4-acetylphenyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-{[4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one: Similar structure but with a different thiadiazole isomer.
1-(4-{[4-(1,2,4-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one: Another isomer with different biological activity.
Uniqueness
1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities compared to its isomers. The presence of the 1,2,5-thiadiazole ring is particularly significant as it may enhance the compound’s ability to interact with specific biological targets.
Properties
IUPAC Name |
1-[4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-11(19)12-2-4-13(5-3-12)23(20,21)18-8-6-17(7-9-18)14-10-15-22-16-14/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQANXULSBYYWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.